n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine
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Overview
Description
N-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine is a synthetic organic compound with a complex structure It features a quinazoline core substituted with a chloro group and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine typically involves multiple steps. One common route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinazoline core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopropanamine Moiety: The final step involves the reaction of the chlorinated quinazoline with cyclopropanamine under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in the presence of a phase transfer catalyst.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azido derivatives.
Scientific Research Applications
N-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-N-methylcyclopropanamine
- N-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-N-ethylpropan-2-amine
Uniqueness
N-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine is unique due to its specific substitution pattern and the presence of the cyclopropanamine moiety. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H20ClN3 |
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Molecular Weight |
265.78 g/mol |
IUPAC Name |
N-[(4-chloro-6,6-dimethyl-7,8-dihydro-5H-quinazolin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H20ClN3/c1-14(2)6-5-11-10(7-14)13(15)18-12(17-11)8-16-9-3-4-9/h9,16H,3-8H2,1-2H3 |
InChI Key |
ZAOJLTVAWNIMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NC(=N2)CNC3CC3)Cl)C |
Origin of Product |
United States |
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